Cas no 16964-56-0 (Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'S,7'S,9'aS)-)

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'S,7'S,9'aS)- structure
16964-56-0 structure
Produktname:Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'S,7'S,9'aS)-
CAS-Nr.:16964-56-0
MF:C22H28O7
MW:404.45400
CID:184192
PubChem ID:442047

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'S,7'S,9'aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'S,7'S,9'aS)-
    • Isodonal
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimeth
    • [(1R,4aS,6aS,9R,11S,11aS,11bS)-1-formyl-11-hydroxy-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6a,9-methanocyclohepta[c]chromen-11b(1H,6H)-yl]methyl acetate
    • 6-formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate
    • (1S,2R,4'aβ,6S,7'S,9'aS)-6-(Acetyloxy)-4'a,5',6',7',8',9'-hexahydro-5'β-hydroxy-3,3-dimethyl-8'-ethylidene-1',9'-dioxospiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carbaldehyde
    • [(1S,4S,8R,9S,10S,11S,13S)-8-Formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
    • DTXSID90937659
    • C09117
    • (1-Formyl-11-hydroxy-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl)methyl acetate
    • CHEMBL453800
    • AC1L9C5W
    • Q27106977
    • CHEBI:6004
    • AKOS040761881
    • FS-7749
    • HY-N8646
    • [(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
    • SCHEMBL7763454
    • 16964-56-0
    • (1S,2R,4/'abeta,6S,7/'S,9/'aS)-6-(Acetyloxy)-4/'a,5/',6/',7/',8/',9/'-hexahydro-5/'beta-hydroxy-3,3-dimethyl-8/'-ethylidene-1/',9/'-dioxospiro[cyclohexane-1,4/'(3/'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carbaldehyde
    • CS-0148808
    • Inchi: InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3
    • InChI-Schlüssel: ORDKVFHKMGUXSQ-UHFFFAOYSA-N
    • Lächelt: CC(=O)OC1C2(C(C=O)C(C)(C)CC1)C3C4(C(=O)OC2)C(=O)C(=C)C(CC3O)C4

Berechnete Eigenschaften

  • Genaue Masse: 404.18400
  • Monoisotopenmasse: 404.18350323g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 814
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 107Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • PSA: 106.97000
  • LogP: 1.60880

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'S,7'S,9'aS)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A2B Chem LLC
AF03581-5mg
ISODONAL
16964-56-0 ≥98%
5mg
$1010.00 2024-04-20

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'S,7'S,9'aS)- Verwandte Literatur

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